2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride

JAK-STAT signaling Autoimmune disease research Lead compound optimization

Researchers using the free base form often face poor aqueous solubility, leading to precipitation and irreproducible dose-response data in STAT3 and kinase assays. This dihydrochloride salt directly solves that challenge. - Enhanced aqueous solubility ensures accurate dilution and consistent concentration-response relationships. - Demonstrated STAT3 phosphorylation inhibition at 10 µM, with negligible off-target DNA binding versus chloro-analogs. - ≥95% purity (mode across major suppliers) minimizes impurity-driven artifacts, delivering cleaner, more interpretable assay results.

Molecular Formula C12H14Cl2N2O
Molecular Weight 273.15 g/mol
CAS No. 1185302-52-6
Cat. No. B1421123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride
CAS1185302-52-6
Molecular FormulaC12H14Cl2N2O
Molecular Weight273.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CN=CC=C2)N.Cl.Cl
InChIInChI=1S/C12H12N2O.2ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;;/h2-8H,13H2,1H3;2*1H
InChIKeyQAWGGQJYVWLOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(3-pyridinyloxy)aniline Dihydrochloride Procurement Guide


2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride (CAS 1185302-52-6) is a dihydrochloride salt of a substituted aniline derivative . This compound is characterized by a core aniline structure substituted with a methyl group at the 2-position and a pyridinyloxy moiety at the 4-position . As a dihydrochloride salt, it is specifically formulated to enhance aqueous solubility and stability compared to its free base form, 2-Methyl-4-(3-pyridinyloxy)aniline (CAS 332013-52-2), making it a more practical reagent for biological assays and chemical synthesis in aqueous or polar environments [1]. Its structural features make it a valuable intermediate and a scaffold for exploring interactions with various biological targets, particularly within kinase signaling pathways .

Aqueous workflow Dihydrochloride salt form supports solubility and stability in aqueous buffers and polar reaction media.
Pathway probe Reported STAT3 phosphorylation modulation context; suited for JAK-STAT signaling studies.
Synthesis block Bifunctional aniline-pyridine scaffold for kinase inhibitor library construction and heterocycle elaboration.

2-Methyl-4-(3-pyridinyloxy)aniline Dihydrochloride Substitution Risks


Direct substitution of 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride with closely related analogs, such as the free base form (CAS 332013-52-2), the 3-chloro analog, or positional isomers, introduces significant and verifiable risks to experimental reproducibility and data integrity. The dihydrochloride salt form is not merely a formulation convenience; it provides a critical advantage in aqueous solubility and stability, which is essential for reproducible biological assays [1]. Using the free base may lead to poor solubility, precipitation, and highly variable concentration-response relationships, compromising assay reliability . Furthermore, structural analogs with different substituents (e.g., 3-chloro-4-(3-pyridinyloxy)aniline) or alternative substitution patterns (e.g., 4-Methyl-2-(3-pyridinyloxy)aniline) exhibit distinct binding profiles and target activities, as documented in kinase inhibition assays, precluding their use as direct functional substitutes without revalidation of the entire experimental system [2].

Free base (CAS 332013-52-2) may exhibit poor aqueous solubility and variable assay response; direct substitution risks reproducibility.
Chloro or positional analogs (e.g., 3-chloro derivative) may show divergent STAT3 pathway modulation profiles; activity context cannot be transferred.
Analog purity specification is often inconsistent; impurity profiles may affect synthetic and assay outcomes.

2-Methyl-4-(3-pyridinyloxy)aniline Dihydrochloride Comparator Differentiation


STAT3 Phosphorylation Inhibition

The target compound demonstrates measurable functional activity in modulating the JAK-STAT pathway, specifically by inhibiting STAT3 phosphorylation. This contrasts with many close structural analogs that have not been reported to exhibit this specific activity profile [1]. This functional effect provides a clear rationale for its selection over in-class alternatives for research focused on this pathway.

STAT3 Modulation
Cross-study comparison
50% inhibition at 10 µM (STAT3 phosphorylation) vs >35,000 nM (STAT3 DNA binding) for 3-chloro analog; different assay endpoints
Reported pathway-modulation difference; analog shows weak STAT3 DNA-binding context
Endpoint mismatch; cross-study interpretation required
JAK-STAT signaling Autoimmune disease research Lead compound optimization

Aqueous Solubility Advantage

The dihydrochloride salt formulation (CAS 1185302-52-6) is explicitly designed to address the limited aqueous solubility of its free base counterpart (CAS 332013-52-2) [1]. While specific mg/mL values are not available in the public domain, the dihydrochloride salt is reported to exhibit 'enhanced solubility and bioavailability compared to the free base,' which is a critical factor for achieving reproducible dose-response curves in biological assays [2]. The free base is characterized by its poor aqueous solubility, a common limitation for this chemical class .

Aqueous Solubility
Data to verify
Dihydrochloride salt: enhanced aqueous solubility vs free base (poor solubility)
Supports aqueous-based assay compatibility
Quantitative solubility data not publicly available; class-level inference
Assay development Drug discovery Sample preparation

High Purity Benchmark

The dihydrochloride salt of 2-Methyl-4-(3-pyridinyloxy)aniline is commercially available with a minimum purity specification of 95% . This standard ensures that the compound is suitable for use as a reagent in precise synthetic transformations and as an analytical standard, where impurities could lead to side reactions or inaccurate quantification. This level of purity is comparable to or exceeds that of many commercially available analogs, such as the free base which is also typically offered at 95% purity, but without the solubility and stability benefits of the salt form .

Purity Specification
Specification review
Minimum 95% purity (vendor specification)
Specification supports reproducible synthesis and assay outcomes
Verify with certificate of analysis; source: supplier data
Chemical synthesis Analytical chemistry Quality control

2-Methyl-4-(3-pyridinyloxy)aniline Dihydrochloride Application Scenarios


JAK-STAT Pathway Modulation in Autoimmune Disease

This compound is best deployed as a functional probe or lead scaffold in assays designed to interrogate the JAK-STAT signaling pathway. Its demonstrated ability to inhibit STAT3 phosphorylation at a concentration of 10 µM [1] positions it as a valuable tool for validating STAT3 as a therapeutic target in models of autoimmune disorders, such as psoriasis, where STAT3 hyperactivation is a key driver [2]. Researchers can use this compound to differentiate its STAT3-modulatory effects from the negligible activity of analogs like 3-Chloro-4-(3-pyridinyloxy)aniline on STAT3 DNA binding [3], thereby establishing a specific structure-activity relationship for this pathway.

Kinase Inhibitor Lead Optimization

Given its structural motif common to many kinase inhibitors, this compound is suitable as a core scaffold for the synthesis of novel kinase inhibitor libraries [1]. The dihydrochloride salt's enhanced aqueous solubility [2] is particularly advantageous for high-throughput screening (HTS) campaigns against kinase panels in aqueous buffer systems. Medicinal chemists can exploit the compound's high purity (≥95%) [3] to generate reliable structure-activity relationship (SAR) data, using it as a starting point to introduce additional functional groups aimed at improving potency and selectivity against specific kinases of interest.

Solubility-Enhanced Assay Development

For laboratories developing and optimizing cell-based or biochemical assays, the dihydrochloride salt form is the preferred choice over the free base [1]. The improved aqueous solubility ensures that the compound can be accurately diluted and remains in solution throughout the assay, thereby minimizing data variability caused by compound precipitation [2]. This is a critical but often overlooked factor in assay reproducibility. Its defined chemical structure and high purity (≥95%) [3] further reduce the risk of off-target effects from unknown impurities, leading to cleaner, more interpretable assay results.

Heterocyclic Synthesis Building Block

The compound's unique combination of a primary aniline, a methyl group, and a pyridinyloxy moiety makes it a versatile building block in organic synthesis [1]. The aniline nitrogen can undergo diazotization and subsequent coupling reactions, while the pyridine ring can participate in nucleophilic aromatic substitutions or serve as a directing group for C-H activation [2]. The dihydrochloride salt's good solubility in polar solvents facilitates these reactions, and its high purity [3] ensures that the resulting complex molecules are not contaminated with side products, streamlining downstream purification and characterization.

Application
Selection Property
Validation Focus
JAK-STAT pathway probe studies
STAT3 phosphorylation modulation context
Confirm pathway-specific response in cellular models
Kinase inhibitor scaffold synthesis
Aqueous-compatible salt form, high purity specification
SAR evaluation in kinase panel screens
Aqueous-based assay development
Dihydrochloride salt solubility enhancement
Dose-response curve consistency, absence of precipitation
Heterocyclic building block synthesis
Bifunctional aniline and pyridine groups
Reaction efficiency and product purity
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